![molecular formula C16H11N3O3S2 B12163062 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide group, a thiazolidinone ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common method includes the condensation of 3-hydroxybenzamide with a thiazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidin derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar thiazolidine structures have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression. A study identified lead compounds with nanomolar inhibitory activity against DYRK1A, a kinase implicated in various cancers . The structural features of these compounds suggest a potential for developing targeted therapies for oncological disorders.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Thiazolidin derivatives have been synthesized and tested for their efficacy against a range of microbial pathogens. For example, a series of 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives demonstrated potent antimicrobial activity against various strains, highlighting the potential of this chemical scaffold in developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, thiazolidine derivatives have been explored for their anti-inflammatory effects. The synthesis of related compounds has shown that they can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation .
Case Study 1: Anticancer Screening
In a comprehensive study evaluating the anticancer potential of thiazolidin derivatives, researchers synthesized various analogs and tested them against multiple cancer cell lines (e.g., MDA-MB 231, HCT 116). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
A series of 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative showed remarkable activity with an MIC value comparable to that of established antibiotics, indicating its potential use in treating bacterial infections .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific structural features, such as the combination of a pyridine ring with a thiazolidinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazolidinone core, which is known for various bioactive properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. In particular, it has shown promising results as an inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), which is implicated in several cancers and neurodegenerative diseases.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits selective inhibition against DYRK1A with an IC50 value indicating effective potency.
- Induction of Apoptosis : Similar thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting a broad spectrum of biological activity .
Antitumor Activity
The antitumor efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the IC50 values obtained from studies:
Cell Line | IC50 (μM) | Reference |
---|---|---|
Huh7 (Hepatocellular) | <10 | |
Caco2 (Colorectal) | <8 | |
MDA-MB 231 (Breast) | <15 | |
HCT116 (Colorectal) | <6 | |
PC3 (Prostate) | >20 |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown potential as an antimicrobial agent against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Case Studies
Recent studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms .
- Antimicrobial Efficacy : A comparative study on thiazolidinones showed that those with pyridine substituents had enhanced activity against resistant bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .
Properties
Molecular Formula |
C16H11N3O3S2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H11N3O3S2/c20-12-5-1-4-11(8-12)14(21)18-19-15(22)13(24-16(19)23)7-10-3-2-6-17-9-10/h1-9,20H,(H,18,21)/b13-7- |
InChI Key |
ICODMLNAXZKNLC-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.